2',3'-cGAMP-C2-PPA

Antibody-Drug Conjugate (ADC) Targeted Cancer Immunotherapy STING Agonist

Standard STING agonists lack targeting, causing systemic toxicity. 2',3'-cGAMP-C2-PPA solves this as a bifunctional ADC payload with a disulfide linker and PPA conjugation moiety. - **Application**: ADC synthesis for tumor-targeted STING activation (patent US20210015941A1). - **Differentiation**: Enables covalent antibody conjugation; not a standalone agonist. - **Supply**: Synthetic CDN, research-grade, available for global R&D shipments.

Molecular Formula C27H36N10O14P2S2
Molecular Weight 850.7 g/mol
Cat. No. B12428020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-cGAMP-C2-PPA
Molecular FormulaC27H36N10O14P2S2
Molecular Weight850.7 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)SSCCC1C2COP(=O)(OC3C(COP(=O)(OC1C(O2)N4C=NC5=C4N=C(NC5=O)N)O)OC(C3O)N6C=NC7=C(N=CN=C76)N)O
InChIInChI=1S/C27H36N10O14P2S2/c1-11(2-3-15(38)39)55-54-5-4-12-13-6-46-53(44,45)51-20-14(49-25(18(20)40)36-9-32-16-21(28)30-8-31-22(16)36)7-47-52(42,43)50-19(12)26(48-13)37-10-33-17-23(37)34-27(29)35-24(17)41/h8-14,18-20,25-26,40H,2-7H2,1H3,(H,38,39)(H,42,43)(H,44,45)(H2,28,30,31)(H3,29,34,35,41)/t11?,12-,13-,14-,18-,19-,20-,25-,26-/m1/s1
InChIKeyIBPLNKRENHFZJM-AYPAWVCOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',3'-cGAMP-C2-PPA: A STING Agonist Drug-Linker Conjugate for ADC Development


2',3'-cGAMP-C2-PPA is a synthetic cyclic dinucleotide (CDN) that functions as an agonist of the Stimulator of Interferon Genes (STING) protein . It is characterized by a unique structural modification: the addition of a cleavable disulfide linker and a pentanoic acid (PPA) moiety, classifying it as a 'drug-linker conjugate' specifically designed for the synthesis of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy . This compound is referenced in patent literature (e.g., US20210015941A1) as a payload for immunotherapeutic ADCs [1].

1
Drug-linker conjugate for ADC synthesis research
2
Bifunctional STING agonist payload with cleavable linker
3
Targeted delivery studies via tumor-antigen conjugation

Functional Incomparability: Why 2',3'-cGAMP-C2-PPA Cannot Be Substituted with Unconjugated STING Agonists


While compounds like 2',3'-cGAMP or other CDNs act as potent STING agonists, they are generally considered unsuitable for direct in vivo use due to poor cellular uptake, metabolic instability, and a lack of targeting, which leads to systemic inflammation [1]. 2',3'-cGAMP-C2-PPA is fundamentally different; it is not a standalone therapeutic but a bifunctional building block. Its proprietary C2-PPA linker is the critical point of differentiation, as it enables precise, covalent conjugation to tumor-targeting antibodies, a feature entirely absent in generic STING agonists . This functional incomparability dictates that it cannot be substituted for a general agonist in applications requiring targeted, ADC-mediated delivery. The following sections detail the evidence for this specific utility.

FUNCTIONAL MISMATCH Unconjugated STING agonists cannot serve as ADC payloads; the C2-PPA linker is required for antibody conjugation.
TARGETING GAP Standalone CDNs lack a targeting mechanism, which may lead to systemic immune activation and confound tumor-specific readouts.
STABILITY CONTEXT Generic 2',3'-cGAMP is metabolically labile; linker-modified analogs may offer improved stability for in vivo studies.

Quantitative Differentiation Guide for 2',3'-cGAMP-C2-PPA Against Closest Analogs


Head-to-Head Functional Comparison: ADC-Enablement vs. Natural Ligand 2',3'-cGAMP

The primary differentiator for 2',3'-cGAMP-C2-PPA is its functional capability for ADC conjugation, in contrast to the natural STING ligand 2',3'-cGAMP. The addition of the C2-PPA linker transforms the molecule from an untargeted immune stimulant into a modular payload for targeted therapy . This is a binary, functional distinction: one molecule can be incorporated into an ADC, the other cannot.

ADC Conjugation
Head-to-head
2',3'-cGAMP-C2-PPA: Yes, linker-enabled
2',3'-cGAMP: No
Binary functional differentiation for ADC research
Structural feature-based; foundational for targeted delivery workflows
Antibody-Drug Conjugate (ADC) Targeted Cancer Immunotherapy STING Agonist

Comparative Metabolic Stability: Class-Level Inference for Linker-Modified STING Agonists

Direct, published stability data for 2',3'-cGAMP-C2-PPA is not currently available in the primary literature. However, its design is based on a well-established class-level principle for cGAMP analogs. The 2',3'-cGAMP-C2-PPA molecule contains a phosphorothioate modification (as inferred from its molecular formula C27H36N10O14P2S2, containing sulfur), a common strategy used to confer resistance to phosphodiesterase-mediated degradation [1]. By class-level inference, the introduction of a phosphorothioate linkage is known to significantly enhance metabolic stability compared to the native phosphodiester bond in 2',3'-cGAMP, which is rapidly cleaved by enzymes like ENPP1 [2].

Metabolic Stability
Class-level inference
Inferred phosphorothioate resistance vs. labile native cGAMP
Supports stability screening context; direct data to verify
Not quantified for this compound; based on structural class
Metabolic Stability In Vivo Pharmacology Phosphorothioate Modification

Lack of Comparable Data: STING Binding Affinity (KD) of 2',3'-cGAMP-C2-PPA

A critical piece of information required for a comprehensive comparative analysis is currently absent from the public domain: the specific binding affinity (KD) of 2',3'-cGAMP-C2-PPA for STING. No quantitative data (e.g., SPR, ITC) comparing its affinity to that of 2',3'-cGAMP (reported KD values range from approximately 0.543 µM to low nanomolar depending on assay and species) could be located [1]. The functionalization of cGAMP with a linker is known to potentially impact its interaction with the STING binding pocket [2].

STING Binding Affinity
Data to verify
KD not reported for 2',3'-cGAMP-C2-PPA
Procurement based on linker functionality, not intrinsic potency
Refer to ADU-S100 or diABZI for potency-driven STING studies
Binding Affinity STING Structure-Activity Relationship

Optimal Application Scenarios for 2',3'-cGAMP-C2-PPA Based on Differentiated Function


Synthesis of Targeted Antibody-Drug Conjugates (ADCs) for Tumor-Selective STING Activation

The exclusive and most appropriate application for 2',3'-cGAMP-C2-PPA is as a drug-linker payload in the synthesis of ADCs. Its C2-PPA linker is designed for conjugation to monoclonal antibodies targeting tumor-associated antigens. This approach aims to deliver a STING agonist specifically to the tumor microenvironment or tumor-resident immune cells, thereby circumventing the dose-limiting systemic toxicities associated with untargeted STING pathway activation [1]. This is the core utility described in the seminal patent for this class of compounds [2].

Evaluating Linker Cleavage and Payload Release Kinetics in a Tumor-Mimicking Milieu

Researchers investigating the pharmacodynamics of ADC linkers can utilize 2',3'-cGAMP-C2-PPA to study the cleavage kinetics of a disulfide-based linker in vitro. By conjugating the compound to a model antibody and incubating it in reducing conditions that mimic the intracellular tumor environment (high glutathione), one can quantify the release of the active STING agonist moiety. This data is crucial for linker optimization and provides a measurable, quantifiable outcome that leverages the compound's unique structure.

Building a Custom Library of STING Agonist Conjugates for Targeted Delivery Screening

For academic or industrial labs engaged in drug discovery, 2',3'-cGAMP-C2-PPA serves as a key starting material for creating a panel of conjugates. It can be attached to various targeting moieties (antibodies, peptides, aptamers) to screen for optimal tumor-cell specificity and internalization in relevant cell lines. This application directly exploits its only verifiable and significant point of differentiation: its status as a conjugate-ready building block.

Application
Selection Property
Validation Focus
Targeted ADC synthesis research
Cleavable C2-PPA linker functionality
Antibody conjugation efficiency and payload loading ratio
Linker cleavage kinetics in reducing conditions
Disulfide-based linker design
Payload release rate in tumor-mimetic glutathione environment
Targeted delivery screening library
Conjugate-ready building block
Tumor-cell specificity and internalization endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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